In-Depth Technical Guide: 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS: 10311-40-7)
In-Depth Technical Guide: 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS: 10311-40-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-3-(methylsulfonyl)aniline, a substituted aniline derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, drawing from available safety data and analogous scientific literature. The document is structured to provide researchers with readily accessible data, including detailed tables of physical and chemical properties, safety information, and representative experimental protocols. Furthermore, this guide explores the potential biological significance of substituted anilines, particularly in the context of kinase inhibition, a critical pathway in oncology drug development. Visualizations of a hypothetical experimental workflow and a relevant signaling pathway are provided to facilitate a deeper understanding of the compound's potential applications and research methodologies.
Chemical and Physical Properties
The fundamental properties of 2,6-Dimethyl-3-(methylsulfonyl)aniline are summarized below, compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 10311-40-7 | |
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| Appearance | Not explicitly stated, likely a solid given the melting point. | |
| Melting Point | 50 - 54 °C (122 - 129 °F) | |
| Boiling Point | 214 °C (417 °F) at 985 hPa | |
| Density | 0.984 g/cm³ at 25 °C (77 °F) | |
| Partition Coefficient (log Pow) | 1.96 at 25 °C (77 °F) and pH 6.8, indicating that bioaccumulation is not expected. | |
| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |
| InChI | InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 |
Safety and Handling
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | Statement | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Carcinogenicity | Suspected of causing cancer (based on data for 2,6-dimethylaniline). IARC Group 2B: Possibly carcinogenic to humans. | |
| Aquatic Toxicity | Harmful to aquatic life. Toxic to aquatic life with long lasting effects. | |
| Physical Hazards | Combustible liquid. Forms explosive mixtures with air on intense heating. |
Precautionary Statements:
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Obtain special instructions before use.
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Do not handle until all safety precautions have been read and understood.
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Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
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Avoid breathing mist or vapors.
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Wash skin thoroughly after handling.
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Do not eat, drink or smoke when using this product.
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Use only outdoors or in a well-ventilated area.
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Avoid release to the environment.
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Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocols
While a specific, detailed synthesis protocol for 2,6-Dimethyl-3-(methylsulfonyl)aniline was not found in the public domain, a general procedure for the synthesis of substituted anilines can be adapted. The following are representative protocols for synthesis and characterization.
Representative Synthesis of a Substituted Aniline
This protocol is a generalized procedure for the synthesis of aniline derivatives and should be adapted and optimized for the specific synthesis of 2,6-Dimethyl-3-(methylsulfonyl)aniline.
Reaction: A plausible synthetic route could involve the sulfonation of 2,6-dimethylaniline followed by methylation of the resulting sulfonic acid.
Materials:
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2,6-dimethylaniline
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Chlorosulfonic acid
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Thionyl chloride
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Sodium sulfite
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Dimethyl sulfate
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Sodium hydroxide
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Sulfonylation: Dissolve 2,6-dimethylaniline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Work-up: Carefully quench the reaction by pouring it onto crushed ice. The resulting precipitate, the sulfonic acid, is collected by filtration and washed with cold water.
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Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride by refluxing with thionyl chloride. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
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Reduction to Sulfinate: The sulfonyl chloride is then reduced to the corresponding sulfinate salt by treatment with a reducing agent like sodium sulfite in an aqueous solution.
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Methylation: The sulfinate salt is then methylated using a methylating agent such as dimethyl sulfate in a suitable solvent. The reaction is typically carried out at room temperature.
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Final Work-up and Purification: After the methylation is complete, the reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and structure of the compound.
Infrared (IR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
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Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as N-H stretches for the amine, S=O stretches for the sulfonyl group, and C-H stretches for the aromatic and methyl groups.
Potential Biological Activity and Signaling Pathways
Substituted anilines are a prevalent structural motif in a wide range of biologically active compounds. Their versatility allows for the fine-tuning of physicochemical properties, making them valuable scaffolds in drug discovery.
Kinase Inhibition
One of the most significant applications of substituted anilines is in the development of kinase inhibitors for cancer therapy. Many of these inhibitors target receptor tyrosine kinases (RTKs) like Mer and c-Met, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. The aniline moiety often serves as a key pharmacophore that binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of a novel substituted aniline derivative like 2,6-Dimethyl-3-(methylsulfonyl)aniline.
